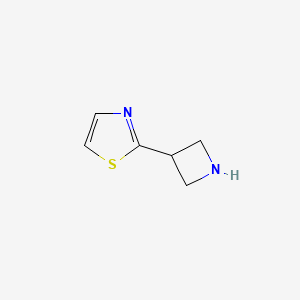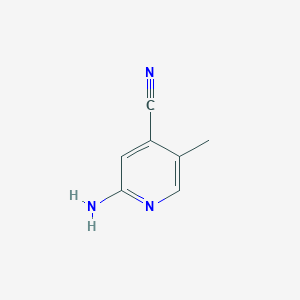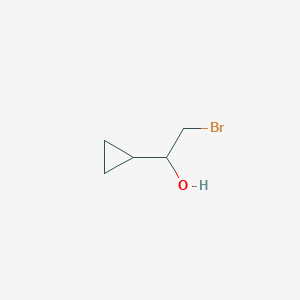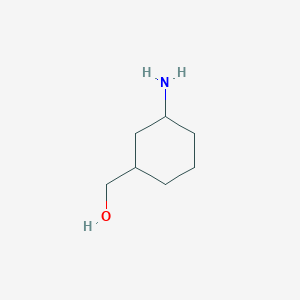
(3-Aminociclohexil)metanol
Descripción general
Descripción
(3-Aminocyclohexyl)methanol is an organic compound with the molecular formula C7H15NO It consists of a cyclohexane ring substituted with an amino group at the third position and a hydroxymethyl group at the first position
Aplicaciones Científicas De Investigación
(3-Aminocyclohexyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as a building block in the design of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
Biochemical Pathways
Amines like (3-aminocyclohexyl)methanol can potentially influence a variety of biochemical pathways due to their basic nature and ability to form hydrogen bonds .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of (3-Aminocyclohexyl)methanol is currently unknown .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-Aminocyclohexyl)methanol. Specific details about how these factors affect this compound are currently unknown .
Análisis Bioquímico
Biochemical Properties
(3-Aminocyclohexyl)methanol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to interact with enzymes such as alcohol dehydrogenase and amino acid oxidase. These interactions often involve the binding of (3-Aminocyclohexyl)methanol to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, (3-Aminocyclohexyl)methanol can form hydrogen bonds with proteins, influencing their structural conformation and stability .
Cellular Effects
The effects of (3-Aminocyclohexyl)methanol on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors. This compound can modulate gene expression by acting as a ligand for transcription factors, thereby altering the transcriptional activity of specific genes. Furthermore, (3-Aminocyclohexyl)methanol impacts cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, (3-Aminocyclohexyl)methanol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, (3-Aminocyclohexyl)methanol can inhibit the activity of alcohol dehydrogenase by competing with its natural substrate for the enzyme’s active site. Additionally, it can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions often lead to changes in gene expression, as (3-Aminocyclohexyl)methanol can act as a modulator of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Aminocyclohexyl)methanol have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature. Long-term studies have shown that (3-Aminocyclohexyl)methanol can have sustained effects on cellular function, particularly in in vitro studies. These effects include prolonged activation or inhibition of enzymes and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of (3-Aminocyclohexyl)methanol vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate enzyme activity and gene expression without causing significant adverse effects. At high doses, (3-Aminocyclohexyl)methanol can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These effects are often dose-dependent and can be attributed to the compound’s interaction with critical biomolecules and metabolic pathways .
Metabolic Pathways
(3-Aminocyclohexyl)methanol is involved in various metabolic pathways, including those related to amino acid and alcohol metabolism. It interacts with enzymes such as alcohol dehydrogenase and amino acid oxidase, influencing the metabolic flux and levels of metabolites. The compound can also affect the synthesis and degradation of other biomolecules, leading to changes in cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, (3-Aminocyclohexyl)methanol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, (3-Aminocyclohexyl)methanol can accumulate in the cytoplasm and interact with cytoplasmic enzymes, affecting their activity .
Subcellular Localization
The subcellular localization of (3-Aminocyclohexyl)methanol plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, (3-Aminocyclohexyl)methanol can be localized to the mitochondria, where it interacts with mitochondrial enzymes and influences energy production. Additionally, its presence in the nucleus can affect gene expression by modulating the activity of transcription factors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminocyclohexyl)methanol can be achieved through several methods. One common approach involves the reduction of 3-nitrocyclohexanone followed by reductive amination. The reaction typically uses hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions .
Another method involves the hydrogenation of 3-nitrocyclohexanol using a nickel catalyst. This process requires high pressure and temperature to achieve the desired reduction .
Industrial Production Methods
Industrial production of (3-Aminocyclohexyl)methanol often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions allows for high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(3-Aminocyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form cyclohexylmethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or carbamates.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Acyl chlorides, isocyanates, and other electrophiles.
Major Products Formed
Oxidation: 3-Aminocyclohexanecarboxylic acid.
Reduction: Cyclohexylmethanol.
Substitution: Amides, carbamates, and other derivatives.
Comparación Con Compuestos Similares
Similar Compounds
(4-Aminocyclohexyl)methanol: Similar structure but with the amino group at the fourth position.
Cyclohexylmethanol: Lacks the amino group, making it less reactive in certain chemical reactions.
3-Aminocyclohexanol: Similar structure but with a hydroxyl group instead of a hydroxymethyl group.
Uniqueness
(3-Aminocyclohexyl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the cyclohexane ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .
Propiedades
IUPAC Name |
(3-aminocyclohexyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-7-3-1-2-6(4-7)5-9/h6-7,9H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMNUVOZLQPWTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925921-14-8 | |
| Record name | (3-aminocyclohexyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
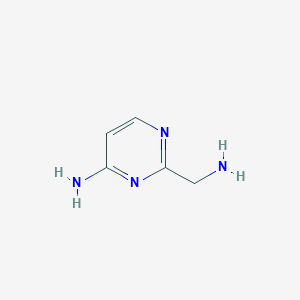
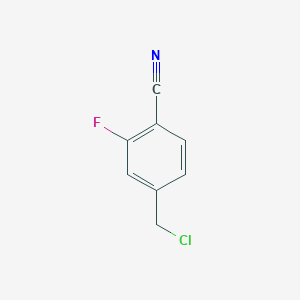


![2-Azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B1526986.png)
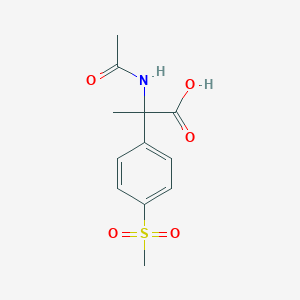
![Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}-2-methylpropanoate](/img/structure/B1526989.png)

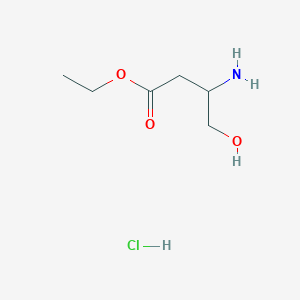
![1-Bromoimidazo[1,5-a]pyridine](/img/structure/B1526994.png)

